Acid Red 87 potassium
Overview
Description
Acid Red 87 potassium, also known as Eosin Y, is a chemical compound with the molecular formula C20H6Br4K2O5 . It is used for research and development purposes .
Synthesis Analysis
Eosin Y, which is also known as Acid Red 87, is a member of the triarylmethane dyes. It is produced from fluorescein by bromination .Molecular Structure Analysis
The molecular structure of Acid Red 87 potassium consists of 20 carbon atoms, 6 hydrogen atoms, 4 bromine atoms, 2 potassium atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
Acid Red 87 potassium appears as an orange to brown to dark red powder or crystalline substance . It is soluble in water, slightly soluble in ethanol, and insoluble in ether .Scientific Research Applications
Photocatalytic Decolorization
Acid Red 87, also known as Eosin Y Disodium Salt, is used in photocatalytic decolorization studies. It serves as a model dye to evaluate the effectiveness of photocatalysts like ZnO under UV light for water treatment and pollution control applications .
Histological Staining
In histopathology, Acid Red 87 is applied as a counterstain after hematoxylin and before methylene blue, aiding in the differential staining of connective tissue and cytoplasm .
Sperm Viability Assessment
This compound has been utilized for determining sperm viability in biological research, where the stained spermatozoa are considered dead, providing insights into reproductive health .
Immunohistochemistry
Acid Red 87 is used as a counterstain in immunocytochemistry and immunohistochemistry, helping to visualize cellular components and structures within tissue samples .
Photocatalytic Flow Reactions
Eosin Y serves as an organo-photocatalyst in homogeneous photochemical flow reactions, enabling technological aspects in synthetic transformations .
Synthetic Applications
The dye has shown excellent photocatalytic performance in various synthetic applications, including direct HAT (hydrogen atom transfer) catalysis, expanding its use in green chemistry .
Expanding Uses in Photocatalysis
As a versatile organic dye, Acid Red 87’s uses are expanding significantly in photocatalysis, offering a greener alternative to precious metals and enabling new synthetic methodologies .
Safety and Hazards
When handling Acid Red 87 potassium, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill or leak .
properties
IUPAC Name |
dipotassium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2K/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAAPEKTGHKWRZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br4K2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205422 | |
Record name | Acid Red 87 potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Red 87 potassium | |
CAS RN |
56897-54-2 | |
Record name | Acid Red 87 potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acid Red 87 potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACID RED 87 POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16WM87OHGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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